6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is then functionalized with various substituents. Key steps include cyclization reactions, alkylation, and amide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the pyrazolo[3,4-b]pyridine core .
Scientific Research Applications
6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Cyclopropyl-containing compounds: These compounds feature a cyclopropyl group, which can influence their chemical properties and reactivity.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H26N6O |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H26N6O/c1-5-25(11-15-12-26(6-2)23-13(15)3)20(27)16-9-18(14-7-8-14)22-19-17(16)10-21-24(19)4/h9-10,12,14H,5-8,11H2,1-4H3 |
InChI Key |
BMVADDHGEZSXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=CC(=NC3=C2C=NN3C)C4CC4 |
Origin of Product |
United States |
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